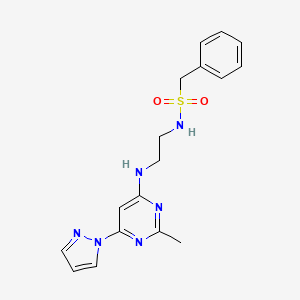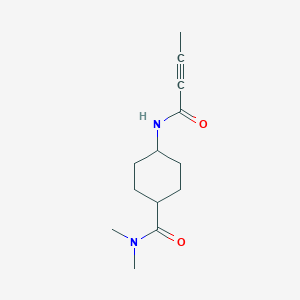
4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide, also known as BDA-410, is a small molecule inhibitor that targets the protein phosphatase 2A (PP2A). PP2A is a vital protein that regulates cell growth, division, and survival. BDA-410 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and colon cancer.
Mécanisme D'action
4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide targets the PP2A protein, which is a critical regulator of cell growth and division. PP2A is involved in several cellular processes, including DNA replication, cell cycle progression, and apoptosis. 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide binds to the catalytic subunit of PP2A, inhibiting its activity and leading to the accumulation of phosphorylated proteins. This, in turn, triggers a cascade of events that ultimately results in cell death.
Biochemical and Physiological Effects
4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inducing apoptosis, 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has been shown to inhibit cancer cell migration and invasion, suggesting that it may also have anti-metastatic properties. 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing the efficacy of these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide is a potent inhibitor of PP2A, making it a useful tool for studying the role of this protein in cellular processes. However, 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has some limitations in lab experiments. For example, it is a small molecule inhibitor, which means that it may have off-target effects. Additionally, 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has poor solubility in water, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide. One area of interest is the development of more potent and selective PP2A inhibitors. Another area of interest is the investigation of 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide as a potential cancer treatment.
Méthodes De Synthèse
The synthesis of 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide involves a multi-step process that starts with the reaction of N,N-dimethylcyclohexane-1-carboxamide with but-2-ynoyl chloride in the presence of a base. The resulting product is then subjected to further reactions, including reduction and acylation, to yield the final product. The synthesis of 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In vitro studies have shown that 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide inhibits the growth and survival of cancer cells by inducing apoptosis, a type of programmed cell death. 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Propriétés
IUPAC Name |
4-(but-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-5-12(16)14-11-8-6-10(7-9-11)13(17)15(2)3/h10-11H,6-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVNBQFCYSSTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/no-structure.png)
![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2452311.png)
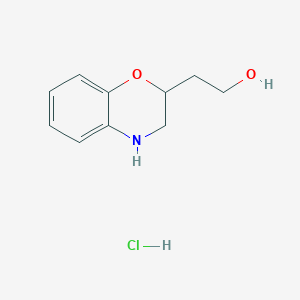
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2452313.png)
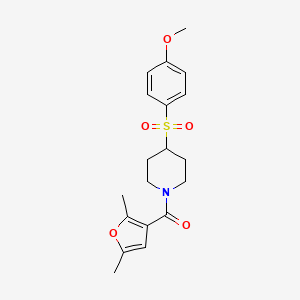
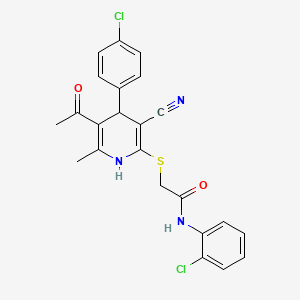
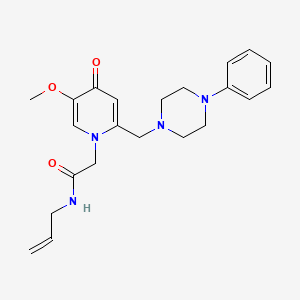
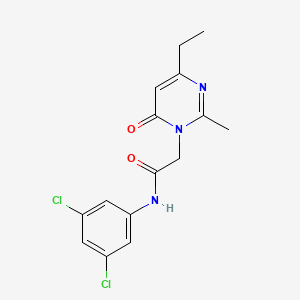
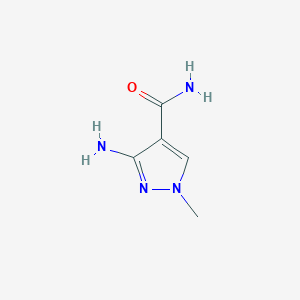
![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide](/img/structure/B2452324.png)
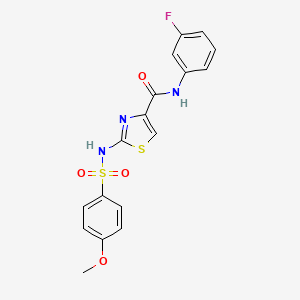
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2452330.png)
![N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2452331.png)
